molecular formula C4H11NO B104588 N,N-Diethylhydroxylamine CAS No. 3710-84-7

N,N-Diethylhydroxylamine

Cat. No.: B104588
CAS No.: 3710-84-7
M. Wt: 89.14 g/mol
InChI Key: FVCOIAYSJZGECG-UHFFFAOYSA-N
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Description

N,N-Diethylhydroxylamine is an organic compound with the chemical formula C4H11NO. It is a colorless to pale yellow liquid with an amine-like odor. This compound is known for its strong reductive properties and is commonly used as an oxygen scavenger in various industrial applications .

Mechanism of Action

Target of Action

N,N-Diethylhydroxylamine (DEHA) primarily targets free oxygen in water systems . It is used as an oxygen scavenger in water treatment, particularly in high-pressure boiler systems . The role of DEHA is to reduce the level of free oxygen, thereby preventing aerobic corrosion, which can lead to equipment damage and safety hazards .

Mode of Action

DEHA interacts with its target, free oxygen, through a deoxygenation reaction . This reaction follows pseudo-first-order kinetics under experimental conditions . The reaction rate is determined by factors such as pH values, reaction temperature, and DEHA dosage .

Biochemical Pathways

The primary biochemical pathway affected by DEHA is the deoxygenation process in water systems . By reducing the level of free oxygen, DEHA helps prevent aerobic corrosion, a common issue in chemical engineering fields such as boiler water circulating systems, oilfield wastewater re-injection systems, and water-based drilling mud systems .

Pharmacokinetics

This volatility allows it to act as an oxygen scavenger throughout the entire boiler system due to steam carryover .

Result of Action

The primary result of DEHA’s action is the reduction of free oxygen levels in water systems . This leads to a decrease in aerobic corrosion, thereby increasing the service life of equipment and reducing safety hazards . Additionally, DEHA reacts with ferrous metals to form a passivized film of magnetite throughout the boiler system .

Action Environment

The action of DEHA is influenced by environmental factors such as pH values, reaction temperature, and DEHA dosage . These factors can affect the rate of the deoxygenation reaction and, consequently, the efficacy of DEHA as an oxygen scavenger . Furthermore, DEHA’s volatility allows it to function effectively in high-pressure boiler systems .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylhydroxylamine can be synthesized through the oxidation of secondary amines using hydrogen peroxide in the presence of a catalyst. One common method involves the use of titanium-silicalite as a catalyst. The reaction is carried out at approximately 80°C, and the hydrogen peroxide is added slowly to the reaction mixture .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic oxidation of diethylamine with hydrogen peroxide. The process involves the use of a titanium-silicalite catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylhydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • N-Methylethanolamine
  • Dimethylethanolamine
  • Diethylethanolamine
  • Diethanolamine
  • N,N-Diisopropylaminoethanol
  • Methyl diethanolamine
  • Triethanolamine

Comparison: N,N-Diethylhydroxylamine is unique due to its strong reductive properties and its ability to act as an oxygen scavenger. Unlike other similar compounds, it is highly effective in high-pressure boiler systems and has a low rate of reaction at low temperatures and pressures . Its versatility in various applications, from water treatment to enhancing electron transport in biological systems, sets it apart from other hydroxylamines.

Properties

IUPAC Name

N,N-diethylhydroxylamine
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InChI

InChI=1S/C4H11NO/c1-3-5(6)4-2/h6H,3-4H2,1-2H3
Source PubChem
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InChI Key

FVCOIAYSJZGECG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

33008-17-2 (oxalate), 65293-87-0 (sulfate[1:1])
Record name N,N-Diethylhydroxylamine
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DSSTOX Substance ID

DTXSID2027543
Record name N,N-Diethylhydroxylamine
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Molecular Weight

89.14 g/mol
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Physical Description

Liquid, Liquid; mp = 10 deg C; [HSDB] Colorless to light yellow liquid; [EPA ChAMP: Submission]
Record name Ethanamine, N-ethyl-N-hydroxy-
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Record name N,N-Diethylhydroxylamine
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Boiling Point

130 °C
Record name DIETHYLHYDROXYLAMINE
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Flash Point

113 °F
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Density

0.8669 at 20 °C
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Vapor Pressure

3.36 [mmHg], 3.36 mm Hg at 25 °C
Record name N,N-Diethylhydroxylamine
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Mechanism of Action

The effects of diethylhydroxylamine (DEHA), a potent free-radical scavenger, on lipid peroxidation of rat liver microsomes were investigated in vitro. DEHA strongly inhibited ascorbate-dependent nonenzymatic microsomal lipid peroxidation. DEHA also completely inhibited nonenzymatic lipid peroxidation of heat-denatured microsomes, indicating that inhibition is protein-independent. DEHA only moderately inhibited NADPH-dependent enzymatic microsomal lipid peroxidation. DEHA has been shown to exhibit antitumorigenic properties. However, it had no significant effect on hepatic glutathione S-transferase, selenium-independent glutathione peroxidase, or selenium-dependent glutathione peroxidase activity in the DEHA-treated CD-1 (lCR) Br male mouse. This suggests that the mode of action of DEHA as an antitumorigenic agent may be different from that of butylated hydroxyanisole, whose antitumor function is attributed to induction of glutathione S-transferase activity.
Record name DIETHYLHYDROXYLAMINE
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Color/Form

Liquid

CAS No.

3710-84-7
Record name Diethylhydroxylamine
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Melting Point

10 °C
Record name DIETHYLHYDROXYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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